4-Nitropyridine-2-carboxylic acid 1-oxide
Overview
Description
Synthesis Analysis
The synthesis of 4-Nitropyridine-2-carboxylic acid 1-oxide and its derivatives involves several steps, including N-oxidation and nitration reactions. A method described by Hong-yan (2004) involves using pyridine as the original reactant with water as the medium, and tungstic acid and sulfuric acid as catalysts. This process not only lowers costs and environmental impact but also achieves high yields of 96.2% for pyridine-N-oxide and 90% for 4-nitropyridine-N-oxide, with the product characterized by MS, IR, 1HNMR, and 13CNMR (Z. Hong-yan, 2004).
Molecular Structure Analysis
The molecular structure of 4-Nitropyridine-2-carboxylic acid 1-oxide has been determined through various techniques including gas-phase electron diffraction. Chiang and Song (1983) reported the structural parameters for 4-nitropyridine-N-oxide, highlighting the symmetry and bond lengths within the molecule, providing insight into its molecular geometry and electronic structure (J. F. Chiang & John Song, 1983).
Chemical Reactions and Properties
The chemical reactivity of 4-Nitropyridine-2-carboxylic acid 1-oxide involves various nucleophilic substitutions and interactions with different reagents. Voltrová and Prutianov (1997) studied its reactivity, showing that 1-oxides of 4-nitro-3-pyridinecarboxylic acid could be converted into several derivatives through reactions with different nucleophiles, indicating its versatility in organic synthesis (S. Voltrová & Viktor Prutianov, 1997).
Physical Properties Analysis
The physical properties of 4-Nitropyridine-2-carboxylic acid 1-oxide, such as its crystalline structure, have been extensively studied. Wang et al. (2006) synthesized a molecular adduct of 3-nitrophthalic acid and 3-methyl-4-nitropyridine N-oxide, providing insights into its crystalline form and highlighting the importance of hydrogen bonding in its structural integrity (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of 4-Nitropyridine-2-carboxylic acid 1-oxide, particularly its reactivity and interactions with other compounds, have been a subject of study. For instance, the work by Johnson and Rees (1967) on the light-catalyzed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol highlights the compound's reactivity under specific conditions, demonstrating its potential in synthetic chemistry (R. Johnson & C. Rees, 1967).
Scientific Research Applications
Biological Research : 4-Nitropyridine-1-oxide demonstrates specific action on Escherichia coli strains, leading to the selective isolation of Proline-requiring mutants. This finding is crucial for understanding bacterial metabolism and genetics (Inuzuka, Miyano, & Tomoeda, 1976).
Material Science and Optics : The compound has been studied for its electrostatic properties, particularly in evaluating macroscopic linear susceptibilities in various crystal forms, including 2-carboxylic acid-4-nitropyridine-1-oxide crystals (Kanoun, Botek, & Champagne, 2010). This research is significant for developing materials with specific optical properties.
Chemical Synthesis : It serves as a precursor in the electrosynthesis of 4-aminopyridine, a process that is more environmentally friendly compared to traditional methods (Hu, 2005).
Nonlinear Optical Properties : Research has been conducted on the nonlinear optical susceptibilities of crystals containing 2-carboxylic acid-4-nitropyridine-1-oxide, providing insights into the design of new materials for optical applications (Wu et al., 2007).
Solvatochromic Indicator : 4-Nitropyridine N-oxide has been evaluated as a solvatochromic indicator for assessing the hydrogen-bond donor ability of solvents, which is important in various chemical processes (Lagalante, Jacobson, & Bruno, 1996).
Organic Synthesis : It has been used in the Reissert-Kaufmann-type reaction for the synthesis of nitropyridinecarboxylic acids, showcasing its versatility in organic synthesis (Matsumura, Ariga, & Ohfuji, 1970).
Electrochemical Studies : The reduction mechanism of 4-nitropyridine-N-oxide in an aqueous medium has been extensively studied, providing insights into its electrochemical behavior (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).
Safety And Hazards
properties
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-6(10)5-3-4(8(12)13)1-2-7(5)11/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYQRQZYRFVFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164223 | |
Record name | 4-Nitropyridine-2-carboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropyridine-2-carboxylic acid 1-oxide | |
CAS RN |
14933-78-9 | |
Record name | 4-Nitropicolinic acid N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14933-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14933-78-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitropyridine-2-carboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitropyridine-2-carboxylic acid 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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